Quinaprilat

Description

The active metabolite of the prodrug [quinapril].

This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of II.

metabolite of quinapril

See also: Quinapril (active moiety of); Quinapril Hydrochloride (active moiety of).

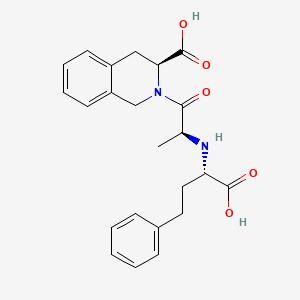

Structure

3D Structure

Properties

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLEGPOVLMJMN-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868904 | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82768-85-2, 85441-60-7 | |

| Record name | Quinaprilat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82768-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinaprilat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14217 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Quinaprilat | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINAPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34SSX5LDE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quinaprilat | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042005 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Quinaprilat structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Quinaprilat

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the active diacid metabolite of the prodrug quinapril, is a potent, non-sulfhydryl inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][3][4][5][6][7][8] Its therapeutic efficacy in managing hypertension and congestive heart failure stems from its specific interaction with ACE, a key zinc metalloenzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][9] Understanding the precise structural requirements for this inhibition is critical for the rational design of novel ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, summarizing key quantitative and qualitative findings, detailing common experimental methodologies for activity assessment, and illustrating the core signaling pathway and experimental workflows.

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[10][11][12][13] ACE plays a central role by converting the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II.[2][11] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion (which promotes sodium and water retention), and sympathetic activation, all of which elevate blood pressure.[12] this compound inhibits ACE, thereby blocking the formation of angiotensin II and reducing its downstream effects.[5][6]

Core Pharmacophore and Structure-Activity Relationship (SAR)

The inhibitory activity of this compound and related compounds is governed by interactions with key residues within the ACE active site. The general pharmacophore for non-sulfhydryl ACE inhibitors includes three crucial binding interactions:

-

A terminal carboxylate group that interacts with a positively charged residue (e.g., Arg) on the enzyme.

-

A zinc-binding group (the second carboxylate in this compound's diacid structure) that chelates the essential Zn²⁺ ion in the active site.

-

Specific stereochemistry and hydrophobic groups that occupy the enzyme's hydrophobic pockets, enhancing binding affinity.

Systematic modifications of the this compound scaffold have elucidated the following key SAR principles, summarized from the foundational work by Klutchko et al. (1986).[10]

SAR of the N-Ring (Isoquinoline Moiety)

The structure and stereochemistry of the heterocyclic N-ring are critical for potency. The tetrahydroisoquinoline-3-carboxylic acid scaffold of this compound provides a rigid conformation that presents the other functional groups optimally for binding.

| Structural Modification | Observation on ACE Inhibitory Activity | Reference |

| Regioisomerism | Moving the carboxylate from the 3-position to the 1-position (tetrahydro-1-isoquinolinecarboxylic acid) leads to a dramatic loss of activity for non-sulfhydryl analogs. | [10] |

| Stereochemistry | The (S,S,S) stereoconfiguration is essential for high-potency inhibition. Other diastereomers exhibit significantly lower activity. | [10] |

SAR of the Zinc-Binding Group and Side Chains

The nature of the group that interacts with the active site zinc ion is a primary determinant of inhibitory class and potency.

| Structural Modification | Observation on ACE Inhibitory Activity | Reference |

| Non-Sulfhydryl (Dicarboxylate) | The diacid form (this compound) is highly potent. The ethyl ester prodrug (quinapril) is inactive until hydrolyzed in vivo. | [9][10] |

| Sulfhydryl Analogs | Introduction of a sulfhydryl (-SH) group as the zinc-binding moiety in the tetrahydro-3-isoquinoline scaffold results in highly potent inhibitors. | [10] |

| Divergence in SAR | A striking divergence is noted for the tetrahydro-1-isoquinoline scaffold: the non-sulfhydryl analogs retain some potency, whereas the corresponding sulfhydryl analogs are essentially inactive. This suggests that the two classes of inhibitors may adopt different binding modes within the ACE active site. | [10] |

Experimental Protocols for ACE Inhibition Assay

The determination of ACE inhibitory activity, typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), is performed using various in vitro assays. Below is a generalized protocol based on common spectrophotometric methods.

Objective: To determine the IC₅₀ value of a test compound (e.g., this compound) against Angiotensin-Converting Enzyme.

Principle: The assay measures the rate of product formation resulting from ACE-catalyzed hydrolysis of a specific substrate. The product can be quantified by spectrophotometry or fluorometry. A common substrate is hippuryl-L-histidyl-L-leucine (HHL), which ACE cleaves into hippuric acid (HA) and His-Leu. The amount of HA produced is proportional to ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Buffer: Potassium phosphate buffer with NaCl (e.g., 100 mM potassium phosphate, 300 mM NaCl, pH 8.3)

-

Test Compound (Inhibitor): this compound, dissolved in buffer or DMSO

-

Stopping Reagent: 1 M HCl

-

Extraction Solvent: Ethyl acetate

-

Detection Reagent (for colorimetric assays): e.g., Trichloro-triazine (TT) in dioxane

Procedure:

-

Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the test inhibitor at various concentrations in the assay buffer.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions:

-

Control (100% Activity): 50 µL HHL solution + 20 µL ACE solution + 30 µL Assay Buffer.

-

Test (Inhibitor): 50 µL HHL solution + 20 µL ACE solution + 30 µL Test Compound solution (at varying concentrations).

-

Blank: 50 µL HHL solution + 50 µL Assay Buffer (no enzyme).

-

-

Pre-incubation: Pre-incubate the ACE enzyme with the test inhibitor (or buffer for control) for 5-10 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding the HHL substrate to all tubes/wells.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding 150 µL of 1 M HCl.

-

Extraction of Product: Add 1.0 mL of ethyl acetate to each tube, vortex vigorously to extract the hippuric acid into the organic phase, and centrifuge to separate the layers.

-

Quantification:

-

UV Spectrophotometry: Transfer a portion of the upper ethyl acetate layer to a quartz cuvette. Evaporate the solvent and redissolve the hippuric acid residue in buffer or water. Measure the absorbance at 228 nm.

-

Colorimetric Method: Alternatively, after extraction and evaporation, react the hippuric acid with a colorimetric reagent and measure absorbance at the appropriate wavelength (e.g., 382 nm for the TT method).

-

-

Calculation of Inhibition:

-

Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

The structure-activity relationship of this compound is well-defined, highlighting the critical importance of the dicarboxylate system for zinc binding, the specific stereochemistry of the tetrahydroisoquinoline-3-carboxylic acid core for optimal orientation, and hydrophobic side chains for enhanced affinity. Foundational studies have revealed a significant divergence in the SAR between non-sulfhydryl and sulfhydryl inhibitors, suggesting distinct binding interactions within the ACE active site. This detailed understanding continues to guide the development of next-generation antihypertensive agents. The standardized in vitro assays provide a robust framework for evaluating new chemical entities, ensuring that SAR-guided design can be efficiently translated into quantitative measures of inhibitory potency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. A Novel Angiotensin-I-Converting Enzyme (ACE) Inhibitory Peptide from Takifugu flavidus [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. ES2283774T3 - FORMULATIONS OF QUINAPRIL AND INHIBITORS OF THE ECA RELATED. - Google Patents [patents.google.com]

- 10. Studies on angiotensin converting enzyme inhibitors. 4. Synthesis and angiotensin converting enzyme inhibitory activities of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Angiotensin-Converting Enzyme Inhibitory Activity of Selected Phenolic Acids, Flavonoids, Their O-Glucosides, and Low-Molecular-Weight Phenolic Metabolites in Relation to Their Oxidation Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of carboxylic acid replacement analogues of the potent angiotensin converting enzyme inhibitor 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Quinaprilat: A Comprehensive Technical Guide to the Active Metabolite of Quinapril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. This document outlines its pharmacokinetics, pharmacodynamics, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing key pathways and workflows using Graphviz (DOT language).

Introduction

Quinapril is a prodrug that, upon oral administration, is rapidly hydrolyzed in the liver to its active diacid metabolite, this compound.[1] this compound is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects of quinapril, which is widely used in the management of hypertension and heart failure.[2][3] Understanding the pharmacological profile of this compound is crucial for optimizing therapeutic strategies and for the development of new ACE inhibitors.

Metabolic Conversion of Quinapril to this compound

Quinapril is de-esterified to this compound, its principal active metabolite.[4] This conversion is a critical step for the drug's efficacy.

Caption: Metabolic conversion of quinapril to its active metabolite, this compound.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its rapid appearance in plasma after oral administration of quinapril, high protein binding, and primary elimination through the kidneys.

Table 1: Pharmacokinetic Parameters of Quinapril and this compound in Healthy Adults

| Parameter | Quinapril | This compound | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | <1 hour | ~2.5 hours | [2] |

| Peak Plasma Concentration (Cmax) after 10mg dose | - | 1526 ng/mL (highly variable) | [2] |

| Area Under the Curve (AUC) after 10mg dose | - | 2443 ng*h/mL | [2] |

| Plasma Protein Binding | 97% | 97% | [2][5] |

| Elimination Half-Life | - | 2.3 hours (initial phase), 25 hours (terminal phase) | [2][6] |

| Route of Elimination | - | Primarily renal (up to 96% of an IV dose) | [2][6] |

| Mean Volume of Distribution | - | 13.9 L | [2] |

| Clearance | - | 68 mL/min | [2] |

Effect of Renal Impairment

The elimination of this compound is significantly affected by renal function. As creatinine clearance (CrCl) decreases, the elimination half-life of this compound increases, necessitating dose adjustments in patients with renal impairment.[5][6][7]

Table 2: this compound Pharmacokinetics in Patients with Terminal Renal Failure (after a single 2.5 mg oral dose of quinapril)

| Parameter | Chronic Hemodialysis (HD) Patients | Continuous Ambulatory Peritoneal Dialysis (CAPD) Patients | Reference(s) |

| Tmax (h) | 4.0 (± 0) | 4.7 (± 0.7) | [8] |

| Cmax (ng/mL) | 84 (± 8.4) | 64 (± 5.7) | [8] |

| Elimination Half-life (h) | 30 (± 10.1) | 34 (± 7.3) | [8] |

Mechanism of Action and Pharmacodynamics

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[9][10]

Caption: Mechanism of action of this compound in the renin-angiotensin-aldosterone system.

By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2] This leads to vasodilation and a reduction in blood pressure.[10] Additionally, ACE is responsible for the breakdown of bradykinin, a vasodilator.[2] Inhibition of ACE by this compound leads to increased levels of bradykinin, further contributing to the antihypertensive effect.[2]

Table 3: Pharmacodynamic Effects of this compound

| Pharmacodynamic Effect | Observation | Reference(s) |

| ACE Inhibition | Single 20 mg dose of quinapril provides over 80% inhibition of plasma ACE for 24 hours. | [6] |

| Angiotensin I Pressor Response Inhibition | Doses of 2.5 mg and 10 mg of intravenous this compound achieved approximately 50% and >80% inhibition, respectively. | [11] |

| Effect on Angiotensin II Levels | Angiotensin II concentrations are significantly decreased following quinapril administration. | [8][12] |

| Effect on Blood Pressure | Mean arterial pressure is significantly decreased. In hypertensive patients, a 20 mg daily dose can lead to a reduction in diastolic blood pressure of up to 13 mmHg from baseline. | [8][13] |

Experimental Protocols

Determination of Quinapril and this compound in Human Plasma by HPLC

This section outlines a typical high-performance liquid chromatography (HPLC) method for the simultaneous determination of quinapril and its active metabolite this compound in human plasma.[14]

Objective: To quantify the concentrations of quinapril and this compound in plasma samples.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 1 mL of plasma sample onto the cartridge.

-

Wash the cartridge with a water-methanol mixture to remove interferences.

-

Elute quinapril and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 Symmetry column.

-

Mobile Phase: A gradient or isocratic system is used. For simultaneous elution, two different mobile phases can be employed. For example:

-

Mobile Phase A (for quinapril): 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) - acetonitrile (62:38, v/v).

-

Mobile Phase B (for this compound): 10 mM tetrabutyl ammonium hydrogensulfate (pH 7) - acetonitrile (25:75, v/v).

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 215 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a calibration curve using standard solutions of quinapril and this compound of known concentrations.

-

Calculate the concentration of the analytes in the plasma samples by comparing their peak areas to the calibration curve.

-

Caption: Experimental workflow for HPLC determination of quinapril and this compound.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common in vitro method to determine the ACE inhibitory activity of a compound like this compound, using hippuryl-histidyl-leucine (HHL) as a substrate.[15][16]

Objective: To measure the ability of this compound to inhibit the activity of ACE in vitro.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of ACE (from rabbit lung) in a suitable buffer (e.g., 100 mU/mL in borate buffer).

-

Prepare a solution of the substrate HHL (e.g., 0.3% in a potassium phosphate and sodium chloride buffer, pH 8.3).

-

Prepare a stock solution of the inhibitor (this compound) and perform serial dilutions to obtain a range of concentrations.

-

Prepare a stop solution (e.g., 1 M HCl or 3% trichloro-triazine (TT) in dioxane).

-

-

Assay Procedure:

-

In a microcentrifuge tube or a well of a microplate, add the ACE solution and the inhibitor solution (or buffer for the control).

-

Pre-incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Detection of Hippuric Acid (HA):

-

The product of the enzymatic reaction, hippuric acid (HA), is quantified. This can be done by:

-

Spectrophotometry: After stopping the reaction, extract the HA with an organic solvent (e.g., ethyl acetate), evaporate the solvent, and redissolve the HA in water. Measure the absorbance at a specific wavelength (e.g., 228 nm).[17]

-

Colorimetry: A colorimetric reagent is added that reacts with HA to produce a colored product, and the absorbance is measured.[16]

-

HPLC: Separate and quantify the HA using a reversed-phase HPLC method.

-

-

-

Calculation of ACE Inhibition:

-

The percentage of ACE inhibition is calculated using the following formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

Caption: Workflow for an in vitro ACE inhibition assay.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of quinapril in treating mild to moderate essential hypertension. Doses of 10-40 mg/day have been shown to be effective in lowering blood pressure.[3][13] The antihypertensive effect of quinapril is comparable to other ACE inhibitors like captopril and enalapril.[13]

Conclusion

This compound is the pharmacologically active metabolite of quinapril, exerting its antihypertensive effects through potent inhibition of the angiotensin-converting enzyme. Its pharmacokinetic profile is well-characterized, with renal excretion being the primary route of elimination, a factor that necessitates dose adjustments in patients with renal impairment. The methodologies for its quantification in biological fluids and the assessment of its enzymatic inhibitory activity are well-established. This comprehensive technical guide provides essential information for researchers and professionals involved in the study and development of cardiovascular drugs.

References

- 1. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Overview of the clinical development of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Quinapril Tablets, USP [dailymed.nlm.nih.gov]

- 7. The pharmacokinetics of quinapril and its active metabolite, this compound, in patients with various degrees of renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of this compound after low dose quinapril in patients with terminal renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. news-medical.net [news-medical.net]

- 11. A pharmacodynamic and pharmacokinetic comparison of intravenous this compound and oral quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacology of quinapril in healthy volunteers and in patients with hypertension and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The safety and efficacy of quinapril in the treatment of mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of quinapril and its active metabolite this compound in human plasma using high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 17. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

The Pharmacokinetics and Bioavailability of Quinaprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of this compound

Quinapril is a prodrug that is rapidly metabolized in the body to its active form, this compound. The antihypertensive effects of quinapril are primarily attributable to the inhibition of ACE by this compound. Understanding the pharmacokinetic properties of this compound is therefore crucial for optimizing dosing regimens and ensuring therapeutic efficacy.

Data Summary

The following tables summarize the key pharmacokinetic parameters of quinapril and this compound.

Table 1: Pharmacokinetic Parameters of Quinapril

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [1][2] |

| Apparent Half-life | ~1 hour | [1] |

| Plasma Protein Binding | ~97% | [1] |

| Extent of Absorption | At least 60% | [2] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [1][2] |

| Effective Accumulation Half-life | ~3 hours | [1][2] |

| Elimination Half-life (Terminal Phase) | ~25 hours | [1][2] |

| Plasma Protein Binding | ~97% | [1] |

| Renal Excretion of IV Dose | Up to 96% | [1][2] |

Table 3: Bioavailability of this compound from Oral Quinapril

| Parameter | Value | Notes |

| Conversion to this compound | ~38% of oral dose | [1][2] |

| Effect of High-Fat Meal | Absorption rate and extent are moderately diminished (~25-30%) | [2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound pharmacokinetics.

Oral Bioavailability and Bioequivalence Study

A representative protocol for a single-dose, randomized, two-period crossover bioequivalence study is outlined below.

Objective: To compare the rate and extent of absorption of a test formulation of quinapril with a reference formulation.

Study Design:

-

Subjects: Healthy male and non-pregnant, non-lactating female volunteers.

-

Design: Single-dose, two-treatment, two-period crossover design with a washout period of at least 7 days between treatments.

-

Administration: Subjects receive a single oral dose of the test or reference quinapril formulation (e.g., 40 mg) after an overnight fast.

-

Blood Sampling: Venous blood samples are collected at pre-dose (0 hours) and at specific time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Analyte Measurement: Plasma concentrations of both quinapril and this compound are determined using a validated analytical method (e.g., UPLC-MS/MS).

-

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both quinapril and this compound using non-compartmental methods:

-

Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).

-

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).

-

Maximum plasma concentration (Cmax).

-

Time to maximum plasma concentration (Tmax).

-

-

Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax of quinapril are calculated to determine bioequivalence. Data for this compound are submitted as supportive evidence.

Determination of Quinapril and this compound in Plasma by UPLC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of quinapril and its active metabolite, this compound, in human plasma.

-

Sample Preparation: A simple one-step protein precipitation extraction is performed. To 250 µL of plasma, an internal standard (e.g., lisinopril) is added, followed by a precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate).

-

Flow Rate: A constant flow rate (e.g., 0.2 mL/min).

-

-

Mass Spectrometric Detection:

-

Instrument: A triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Mode: Multiple reaction monitoring (MRM) in positive ion mode is used for quantification, monitoring specific precursor-to-product ion transitions for quinapril, this compound, and the internal standard.

-

-

Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. The lower limit of quantification (LLOQ) is typically in the low ng/mL range for both analytes.[3]

Plasma Protein Binding by Equilibrium Dialysis

This protocol outlines a common method for determining the extent of this compound binding to plasma proteins.

-

Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of individual wells, each divided into two chambers by a semipermeable membrane (molecular weight cutoff of ~8-12 kDa).

-

Procedure:

-

Human plasma is spiked with this compound at a known concentration.

-

The spiked plasma is added to one chamber (the donor chamber) of the RED device.

-

A protein-free buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver chamber).

-

The device is sealed and incubated at 37°C with gentle shaking for a sufficient time to allow for equilibrium of the unbound drug across the membrane (typically 4-6 hours).

-

At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

-

The concentration of this compound in both aliquots is determined by a validated analytical method (e.g., LC-MS/MS).

-

-

Calculation: The percentage of protein binding is calculated using the concentrations of the drug in the plasma (Cplasma) and buffer (Cbuffer) chambers at equilibrium.

Metabolism and Excretion Study (Radiolabeled)

A radiolabeled study is the definitive method to determine the absorption, metabolism, and excretion of a drug.

-

Study Design: A single oral dose of radiolabeled quinapril (e.g., ¹⁴C-quinapril) is administered to healthy subjects.

-

Sample Collection: Blood, urine, and feces are collected at predetermined intervals for an extended period to ensure the recovery of most of the administered radioactivity.

-

Radioactivity Measurement: The total radioactivity in all collected samples (plasma, urine, and feces) is measured using liquid scintillation counting.

-

Metabolite Profiling: Plasma, urine, and fecal samples are analyzed by chromatographic techniques (e.g., HPLC with a radiodetector) to separate and identify the parent drug and its metabolites. Mass spectrometry is used to elucidate the structures of the metabolites.

-

Data Analysis: The data are used to determine the extent of absorption, the primary routes and rates of excretion, and the metabolic pathways of quinapril. A study following a single oral dose of ¹⁴C-quinapril found that 61% of the radioactivity was recovered in the urine and 37% in the feces.[4]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: Workflow for a typical oral bioavailability study of quinapril.

Caption: Metabolic pathway of quinapril to its active form, this compound.

Caption: The role of this compound in inhibiting the RAAS pathway.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Quinapril Tablets, USP Rx only [dailymed.nlm.nih.gov]

- 3. Determination of quinapril and this compound in human plasma by ultraperformance liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical pharmacokinetics of quinapril - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinaprilat's Tenacious Grip: An In-depth Analysis of its Binding Affinity to Tissue Angiotensin-Converting Enzyme

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the binding affinity of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor quinapril, to tissue-bound ACE. A deep understanding of this interaction is critical for the development of more effective cardiovascular therapeutics, as evidence increasingly points to the importance of tissue ACE inhibition in managing hypertension and heart failure.[1][2] This document collates quantitative binding data, details key experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Quantitative Analysis of this compound Binding Affinity

This compound exhibits a high binding affinity for ACE in various tissues, often surpassing other ACE inhibitors in potency.[1][3] The following tables summarize the available quantitative data from comparative studies.

Table 1: Comparative Potency of ACE Inhibitors in Various Tissues

| ACE Inhibitor | Rank Order of Potency (in descending order) | Tissues Studied |

| This compound | = Benazeprilat > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |

| Benazeprilat | = this compound > Perindoprilat > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |

| Perindoprilat | > Lisinopril > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |

| Lisinopril | > Enalaprilat > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |

| Enalaprilat | > Fosinoprilat | Plasma, Lung, Kidney, Heart (cardiac homogenates) |

| Fosinoprilat | (Lowest potency in this comparison) | Plasma, Lung, Kidney, Heart (cardiac homogenates) |

Source: Data compiled from comparative studies on ACE inhibitor potency.[1][3]

Table 2: Ex Vivo Inhibition of Tissue ACE by Quinapril

| Tissue | Species | Dose of Quinapril | Time Post-Administration | % ACE Inhibition (approximate) |

| Aorta | Rat | 0.3 mg/kg (oral) | 24 hours | 70% |

| Kidney | Rat | 0.3 mg/kg (oral) | 24 hours | 65% |

| Heart (Atria) | Rat | 0.3 mg/kg (oral) | 24 hours | >60% |

| Heart (Ventricles) | Rat | 0.3 mg/kg (oral) | 24 hours | >60% |

Source: Data from ex vivo studies on the duration of tissue ACE inhibition.[1]

Experimental Protocols

The determination of this compound's binding affinity to tissue ACE relies on sophisticated laboratory techniques. The following are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Tissue ACE

This in vitro method quantifies the binding of a radiolabeled ligand to its receptor, in this case, a radiolabeled ACE inhibitor to tissue ACE. The most commonly cited radioligand for this purpose is ¹²⁵I-351A, a potent ACE inhibitor.[1][3]

Objective: To determine the binding affinity (Kd) and the total number of binding sites (Bmax) for an ACE inhibitor in a specific tissue.

Materials:

-

Tissue of interest (e.g., lung, heart, kidney)

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: ¹²⁵I-351A

-

Unlabeled ACE inhibitor (e.g., this compound) for competition assays

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Tissue Preparation:

-

Excise the tissue of interest from the animal model.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes containing ACE.

-

Resuspend the membrane pellet in a suitable assay buffer.

-

-

Binding Assay:

-

Set up a series of tubes containing a fixed amount of membrane preparation.

-

For saturation binding experiments, add increasing concentrations of the radioligand (¹²⁵I-351A) to the tubes.

-

For competition binding experiments, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled ACE inhibitor (this compound).

-

To determine non-specific binding, add a high concentration of an unlabeled ACE inhibitor to a separate set of tubes.

-

Incubate the tubes at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum manifold. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a gamma counter.

-

-

Data Analysis:

In Vitro Autoradiography for Tissue ACE Localization and Quantification

This technique allows for the visualization and quantification of ACE distribution within a tissue section.

Objective: To map the anatomical distribution and density of ACE in a tissue.

Materials:

-

Frozen tissue sections mounted on microscope slides

-

Radioligand: ¹²⁵I-351A

-

Unlabeled ACE inhibitor for determining non-specific binding

-

Autoradiography film or phosphor imaging screens

-

Image analysis software

Procedure:

-

Tissue Section Preparation:

-

Cryostat-section the frozen tissue at a thickness of 10-20 µm.

-

Thaw-mount the sections onto gelatin-coated microscope slides.

-

-

Incubation:

-

Incubate the slides with a solution containing the radioligand (¹²⁵I-351A) at a concentration near its Kd value.

-

For non-specific binding, incubate adjacent sections in the presence of a high concentration of an unlabeled ACE inhibitor.

-

-

Washing:

-

Wash the slides in buffer to remove unbound radioligand.

-

-

Autoradiography:

-

Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.

-

Expose for a period determined by the specific activity of the radioligand and the density of the receptors.

-

-

Image Analysis:

-

Develop the film or scan the imaging screen.

-

Quantify the density of ACE in different regions of the tissue using a computerized image analysis system, with reference to co-exposed standards of known radioactivity.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relevant biological pathway, experimental workflow, and logical relationships.

Caption: The Renin-Angiotensin System and ACE Inhibition.

Caption: Workflow for a Radioligand Binding Assay.

Caption: Logical Relationship of this compound's Action.

References

- 1. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of angiotensin converting enzyme from rat tissue by radio-inhibitor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scatchard equation - Wikipedia [en.wikipedia.org]

Preclinical Pharmacology and Toxicology of Quinaprilat: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, quinapril. The information is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and extensive safety evaluation in non-clinical studies.

Preclinical Pharmacology

Quinapril is an ethyl ester prodrug that is rapidly hydrolyzed in the body to its active diacid form, this compound.[1][2] this compound is a potent, non-sulfhydryl ACE inhibitor responsible for the therapeutic effects observed.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects by competitively inhibiting the angiotensin-converting enzyme (ACE).[5] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[5][6]

The inhibition of ACE by this compound leads to several physiological responses:

-

Reduced Angiotensin II Levels: This is the primary mechanism, leading to vasodilation and a decrease in total peripheral resistance, which in turn lowers blood pressure.[1][6]

-

Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to a decrease in aldosterone secretion from the adrenal cortex.[5] This results in a mild natriuretic and diuretic effect and a small increase in serum potassium.[3][5]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[4][7] By inhibiting ACE, this compound increases bradykinin levels, which contributes to its antihypertensive effect through vasodilation.

The antihypertensive activity of this compound is primarily attributed to the inhibition of both circulating and tissue-based ACE, with tissue ACE inhibition being a particularly important component of its mechanism.[3][8]

Pharmacodynamics

Preclinical studies in various animal models have demonstrated the potent antihypertensive effects of quinapril. It effectively lowers blood pressure in both high-renin (e.g., renal hypertensive rats) and normal-renin (e.g., spontaneously hypertensive rats) models.[3] Hemodynamic studies in dogs showed that quinapril decreases total peripheral and renal vascular resistance.[3][9] The antihypertensive activity correlates well with the inhibition of tissue ACE.[1] In cardiomyopathic hamsters, quinapril was shown to prevent the decline in left ventricular contractile function.[1]

Pharmacokinetics (ADME)

The pharmacokinetic profile of quinapril and its active metabolite, this compound, has been evaluated in several animal species.

-

Absorption: Following oral administration, the prodrug quinapril is rapidly absorbed.[1][3]

-

Distribution: After absorption, quinapril is extensively distributed to most tissues, with the notable exception of the brain, as it does not cross the blood-brain barrier.[1][3][10] Both quinapril and this compound are highly protein-bound in plasma, at approximately 97%.[7]

-

Metabolism: Quinapril is rapidly and extensively hydrolyzed via de-esterification to form its pharmacologically active diacid metabolite, this compound.[1][3] Metabolism to other compounds is not extensive.[3][9]

-

Excretion: The primary route of excretion for this compound is via the urine.[2][3][11] Plasma concentration-time profiles show a polyexponential decay with a prolonged terminal phase at low concentrations across all species studied.[3][9]

Table 1: Pharmacokinetic Parameters of Quinapril and this compound in Preclinical Species

| Species | Drug | Route | Tmax (hours) | Cmax (ng/mL) | T½ (hours) | Reference |

| Horse | Quinapril | IV | - | - | 0.694 | [12] |

| Horse | This compound | IV | 0.167 | 145 | 1.734 | [12] |

| Rat | Quinapril | Oral | ~1 | - | - | [7] |

| Rat | This compound | Oral | ~2.5 | - | ~2 | [7][8] |

| Dog | Quinapril | Oral | Rapid | - | - | [3] |

| Monkey | Quinapril | Oral | Rapid | - | - | [3] |

Note: Specific Cmax and T½ values for rats, dogs, and monkeys after oral administration were not detailed in the provided search results, only that absorption was rapid.

References

- 1. Quinapril: overview of preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinapril--a preclinical review of the pharmacology, pharmacokinetics, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. drugs.com [drugs.com]

- 6. Quinapril - Wikipedia [en.wikipedia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Quinapril. A reappraisal of its pharmacology and therapeutic efficacy in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound: a review of its pharmacokinetics, pharmacodynamics, toxicological data and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of quinapril on angiotensin converting enzyme and plasma renin activity as well as pharmacokinetic parameters of quinapril and its active metabolite, this compound, after intravenous and oral administration to mature horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quinaprilat In Vitro ACE Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinaprilat, the active metabolite of the prodrug Quinapril, is a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the renin-angiotensin system (RAS), a critical signaling pathway responsible for regulating blood pressure.[2] The enzyme catalyzes the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II and also degrades bradykinin, a vasodilator.[1][3][4] By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure. This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound on ACE using a colorimetric or fluorometric assay, a common method for screening potential ACE inhibitors.[2]

Signaling Pathway: The Renin-Angiotensin System (RAS)

The diagram below illustrates the central role of ACE in the Renin-Angiotensin System and the mechanism of action for inhibitors like this compound.

Caption: Simplified Renin-Angiotensin System (RAS) pathway.

Assay Principle

This protocol is based on a competitive enzyme inhibition assay. The Angiotensin-Converting Enzyme (ACE) hydrolyzes a synthetic substrate, leading to the generation of a product that can be detected either colorimetrically or fluorometrically.[3] In the absence of an inhibitor, the enzyme activity is high, resulting in a strong signal. When an ACE inhibitor such as this compound is present, the enzymatic reaction is suppressed, leading to a decrease in the signal. The inhibitory effect is proportional to the concentration of the inhibitor, allowing for the determination of the half-maximal inhibitory concentration (IC50).[5][6]

Materials and Reagents

Table 1: Required Materials and Reagents

| Item | Description |

| Instrumentation | |

| Microplate Reader | Capable of measuring absorbance or fluorescence. |

| 96-well Microplates | Clear for colorimetric assays, black for fluorescent assays. |

| Incubator | Set to 37°C. |

| Multichannel Pipettes | For accurate liquid handling. |

| Reagents & Chemicals | |

| ACE1 Enzyme | Purified Angiotensin-Converting Enzyme from a commercial source. |

| ACE1 Substrate | Synthetic substrate (e.g., HHL or a fluorogenic substrate).[2] |

| ACE1 Assay Buffer | Typically provided in commercial kits, optimized for pH and ionic strength. |

| This compound | Test inhibitor. |

| Captopril | Positive control inhibitor. |

| DMSO | Solvent for dissolving this compound and Captopril. |

| Deionized Water | For reagent preparation. |

Experimental Workflow

The following diagram outlines the major steps in the this compound ACE inhibition assay.

Caption: Workflow for the in vitro ACE inhibition assay.

Experimental Protocol

This protocol is a general guideline. Optimal concentrations and incubation times should be determined empirically or by following a specific commercial kit's instructions.[7] All samples and controls should be run in duplicate or triplicate.

1. Reagent Preparation

-

ACE Assay Buffer: Prepare according to the manufacturer's instructions.

-

ACE Enzyme Solution: Dilute the ACE enzyme stock to the desired working concentration in cold ACE Assay Buffer immediately before use.

-

ACE Substrate Solution: Reconstitute the substrate in ACE Assay Buffer to the final desired concentration.

-

Test Compound (this compound): Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution series (e.g., 8-point) in ACE Assay Buffer to cover the expected IC50 range.

-

Positive Control (Captopril): Prepare a working solution of a known ACE inhibitor like Captopril (e.g., 1 µM) in ACE Assay Buffer.

2. Assay Procedure (96-well Plate)

-

Well Setup:

-

Enzyme Control (EC - 100% Activity): Add assay buffer and solvent (DMSO).

-

Inhibitor Control (IC - Positive Control): Add the Captopril working solution.

-

Test Inhibitor (S): Add each dilution of the this compound working solution.

-

Solvent Control (SC): Add assay buffer containing the same final concentration of DMSO as the test inhibitor wells. This controls for any solvent effects.

-

-

Enzyme Addition: Add the diluted ACE Enzyme Solution to the EC, IC, S, and SC wells.

-

Pre-incubation: Mix gently and pre-incubate the plate for 10-15 minutes at 37°C. This allows the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the ACE Substrate Solution to all wells to start the reaction.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light if using a fluorometric substrate.

-

Measurement: Measure the absorbance (e.g., at 345 nm) or fluorescence (e.g., Ex/Em = 320/405 nm) using a microplate reader.[8]

Table 2: Example Plate Layout and Reagent Volumes

| Well Type | Reagent 1 (Buffer/Inhibitor) | Reagent 2 (Enzyme) | Reagent 3 (Substrate) |

| Enzyme Control (EC) | 25 µL Assay Buffer/DMSO | 40 µL | 35 µL |

| Inhibitor Control(IC) | 25 µL Captopril Solution | 40 µL | 35 µL |

| Test Sample (S) | 25 µL this compound Dilution | 40 µL | 35 µL |

| Solvent Control(SC) | 25 µL Assay Buffer/DMSO | 40 µL | 35 µL |

Note: Volumes are illustrative and should be optimized based on the specific assay kit or components used.

Data Analysis

-

Calculate Percent Inhibition: The activity of the enzyme is determined by the change in signal. The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [(Signal_EC - Signal_S) / Signal_EC] * 100 Where:

-

Signal_EC is the signal from the Enzyme Control wells.

-

Signal_S is the signal from the Test Inhibitor (this compound) wells.

-

-

Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[5][9]

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 value is determined from the resulting curve.

-

Table 3: Example Data and Calculation

| [this compound] (nM) | Log [this compound] | Avg. Signal | % Inhibition |

| 0 (EC) | - | 1.502 | 0% |

| 0.1 | -1.0 | 1.410 | 6.1% |

| 1 | 0.0 | 1.155 | 23.1% |

| 10 | 1.0 | 0.760 | 49.4% |

| 100 | 2.0 | 0.351 | 76.6% |

| 1000 | 3.0 | 0.188 | 87.5% |

Comparative Data

The potency of ACE inhibitors can be compared by their association constants (KA) or IC50 values. Published data can serve as a benchmark for experimental results.

Table 4: Relative Potency of ACE Inhibitors (Rat Tissue Homogenates)

| ACE Inhibitor | Relative Potency Rank |

| This compound | 1 (most potent) |

| Benazeprilat | 1 (most potent) |

| Perindoprilat | 2 |

| Lisinopril | 3 |

| Fosinoprilat | 4 (least potent) |

| Data adapted from studies on rat cardiac and lung tissue.[10][11] |

This application note provides a comprehensive framework for conducting an in vitro enzyme inhibition assay to quantify the potency of this compound against Angiotensin-Converting Enzyme. The detailed protocol, from reagent preparation to data analysis, offers a reliable method for researchers in pharmacology and drug development to characterize ACE inhibitors. Accurate determination of the IC50 value is a critical step in evaluating the efficacy of potential antihypertensive agents.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin Converting Enzyme 1 (ACE1) Inhibitor Screening Kit - Elabscience® [elabscience.com]

- 4. ahajournals.org [ahajournals.org]

- 5. The Importance of IC50 Determination | Visikol [visikol.com]

- 6. azurebiosystems.com [azurebiosystems.com]

- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. ww2.amstat.org [ww2.amstat.org]

- 10. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of cardiac angiotensin converting enzyme (ACE) and in vivo inhibition following oral quinapril to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. altogenlabs.com [altogenlabs.com]

Application Notes and Protocols: In Vitro Models for Assessing Quinaprilat Efficacy on Endothelial Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Quinapril, plays a crucial role in cardiovascular therapeutics. Its primary mechanism of action involves the inhibition of ACE, leading to decreased production of the vasoconstrictor angiotensin II and reduced degradation of the vasodilator bradykinin. This shift in the balance of vasoactive mediators enhances endothelial function, a key factor in maintaining vascular health. These application notes provide a detailed overview of in vitro models and protocols to assess the efficacy of this compound on endothelial function, focusing on its effects on nitric oxide production, cell migration, and angiogenesis.

Mechanism of Action: this compound's Effect on Endothelial Cells

This compound's beneficial effects on the endothelium are primarily mediated through the potentiation of the bradykinin pathway. By inhibiting ACE, this compound allows for the accumulation of bradykinin, which then binds to its B2 receptor on the surface of endothelial cells. This binding initiates a signaling cascade that activates endothelial nitric oxide synthase (eNOS), leading to an increased production of nitric oxide (NO). NO, a potent vasodilator, is critical for regulating blood vessel tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the vascular wall.[1][2]

Data Presentation: Quantitative Effects of ACE Inhibitors on Endothelial Function

The following tables summarize quantitative data from in vitro studies on the effects of various ACE inhibitors on key aspects of endothelial function. While specific data for this compound is limited in the public domain, the presented data for other ACE inhibitors serve as a representative illustration of the expected efficacy.

Table 1: Effect of ACE Inhibitors on Endothelial Nitric Oxide (NO) Production

| ACE Inhibitor | Cell Type | Concentration | Outcome | Fold/Percent Change | Reference |

| Zofenoprilat | HUVECs | 10-8 M | Increased NO metabolites (NOx) | +85% | [3] |

| Perindopril | HUVECs | Not Specified | Increased eNOS activity | +27% | [4] |

| Perindopril | HUVECs | Not Specified | Increased eNOS expression | +19% | [4] |

Table 2: Effect of ACE Inhibitors on Endothelial Cell Migration

| ACE Inhibitor | Cell Type | Concentration | Outcome | Percent Increase | Reference |

| Lisinopril | Bovine Aortic Endothelial Cells | Not Specified | Increased cell migration | 41% ± 3% | [5] |

| Lisinopril | Endothelial Progenitor Cells | 100 mM | Increased cell migration | 245% (relative to control) | [6] |

| Captopril | Endothelial Progenitor Cells | 100 mM | Increased cell migration | 142% (relative to control) | [6] |

| Ramipril | Endothelial Progenitor Cells | 100 mM | Increased cell migration | 98% (relative to control) | [6] |

(Note: Data for cell migration with Lisinopril, Captopril, and Ramipril are provided as representative examples of the effects of ACE inhibitors.)

Experimental Protocols

Endothelial Cell Culture

A foundational requirement for all in vitro assays is the consistent and healthy culture of endothelial cells. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant cell line.

Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Tissue culture flasks and plates

Protocol:

-

Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

-

Transfer the cells to a centrifuge tube containing pre-warmed EGM-2 with FBS.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh EGM-2 and plate onto a culture flask.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture using Trypsin-EDTA.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable and quantifiable breakdown product of NO, in the cell culture supernatant.

Materials:

-

HUVECs cultured in 24-well plates

-

This compound stock solution

-

Griess Reagent System (Sulfanilamide solution, N-(1-Naphthyl)ethylenediamine dihydrochloride solution)

-

Nitrate Reductase

-

Sodium nitrite standard solutions

Protocol:

-

Seed HUVECs in a 24-well plate and grow to confluency.

-

Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.

-

Incubate for the desired time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

To convert nitrate to nitrite, incubate the supernatant with nitrate reductase according to the manufacturer's instructions.

-

Add Sulfanilamide solution to each sample and standard, and incubate for 10 minutes at room temperature, protected from light.

-

Add N-(1-Naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

HUVECs cultured in 6-well plates

-

200 µL pipette tip

-

This compound stock solution

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 6-well plates and grow to 100% confluency.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plates at 37°C and 5% CO2.

-

Capture images of the same fields at subsequent time points (e.g., 8, 12, 24 hours).

-

Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.

In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix.[7]

Materials:

-

HUVECs

-

Basement membrane matrix (e.g., Matrigel)

-

96-well plate

-

This compound stock solution

-

Calcein AM (for fluorescent visualization)

-

Fluorescence microscope

Protocol:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Resuspend HUVECs in a medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVEC suspension onto the solidified matrix.

-

Incubate for 4-18 hours to allow for tube formation.

-

Visualize the tube network using a phase-contrast microscope or stain with Calcein AM for fluorescence microscopy.

-

Quantify angiogenesis by measuring parameters such as the number of branch points and total tube length using image analysis software.[8]

Conclusion

The in vitro models and protocols described provide a robust framework for assessing the efficacy of this compound on endothelial function. By quantifying its effects on nitric oxide production, cell migration, and angiogenesis, researchers and drug development professionals can gain valuable insights into its therapeutic potential for cardiovascular diseases characterized by endothelial dysfunction. The provided data on other ACE inhibitors serve as a useful benchmark for these evaluations.

References

- 1. Stimulation of bradykinin B2-receptors on endothelial cells induces relaxation and contraction in porcine basilar artery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACE Inhibition and Endothelial Function: Main Findings of PERFECT, a Sub-Study of the EUROPA Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Effects of Angiotensin Converting Enzyme Inhibitors on Endothelin-1 and Nitric Oxide Balance in Human Vascular Endothelial Cells: Evidence of an Oxidant-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACE inhibition with perindopril and endothelial function. Results of a substudy of the EUROPA study: PERTINENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of the angiotensin system on endothelial and smooth muscle cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of EPC migration by high-dose lisinopril is superior compared to captopril and ramipril - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

Application Notes and Protocols: Assessing Quinaprilat Effects on Cardiac Hypertrophy In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure. The renin-angiotensin system (RAS) is a key regulator of this process, with angiotensin II (Ang II) being a potent inducer of cardiomyocyte growth. Angiotensin-converting enzyme (ACE) inhibitors, such as quinaprilat (the active metabolite of quinapril), are a class of drugs that block the production of Ang II and are effective in treating hypertension and heart failure.[1] These application notes provide detailed protocols for inducing and assessing cardiac hypertrophy in vitro and for evaluating the therapeutic potential of this compound.

Data Presentation

The following tables summarize representative quantitative data on the effects of hypertrophic agents and the inhibitory effects of ACE inhibitors in in vitro cardiomyocyte models. Due to a lack of specific published in vitro data for this compound, data for the closely related ACE inhibitor enalaprilat is provided as a reference.

Table 1: Effects of Hypertrophic Agonists on Cardiomyocyte Size and Protein Synthesis

| Cell Type | Hypertrophic Agonist | Concentration | Incubation Time | Parameter Measured | % Increase vs. Control |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II | 100 nM | 48-72 hours | Cell Surface Area | ~60-110%[2] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Angiotensin II | 100 nM | 24 hours | Protein Synthesis | 40%[3] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | Phenylephrine | 10 µM | 24 hours | Protein Synthesis | ~80%[4] |

| H9c2 Cells | Angiotensin II | 1 µM | 48 hours | Cell Size | 38%[5] |

| H9c2 Cells | Phenylephrine | 100 µM | 48 hours | Cell Size | Significant increase |

Table 2: Effects of ACE Inhibitors on Angiotensin II-Induced Cardiac Fibroblast Proliferation and Hypertrophic Markers

| Cell Type | Hypertrophic Agonist | ACE Inhibitor | Concentration | Parameter Measured | % Inhibition vs. Ang II |

| Rat Cardiac Fibroblasts | Angiotensin II | Enalaprilat | 10⁻⁵ M | Cell Proliferation | Significant inhibition[6] |

| Rat Cardiac Fibroblasts | Angiotensin II | Enalaprilat | 10⁻⁵ M | TGF-β1 Expression | Significant reduction[6] |

Table 3: Effects of Hypertrophic Agonists on Hypertrophic Marker Gene Expression in NRVMs

| Hypertrophic Agonist | Concentration | Incubation Time | Gene | Fold Increase vs. Control |

| Phenylephrine | 10⁻⁵ mol/L | 24 hours | Atrial Natriuretic Peptide (ANP) | Significant increase[7] |

| Phenylephrine | 10⁻⁵ mol/L | 24 hours | β-myosin heavy chain | Significant increase[7] |

Experimental Protocols

Protocol 1: Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs) with Angiotensin II

1. Materials:

-

Neonatal rat ventricular myocytes (NRVMs)

-

DMEM/F12 medium supplemented with 15% FBS

-

Angiotensin II (Ang II)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Microscopy slides and coverslips

2. Procedure:

-

Isolate and culture NRVMs from 1-2 day old Sprague-Dawley rat pups.

-

Plate NRVMs in appropriate culture vessels and culture in DMEM/F12 with 15% FBS at 37°C in a 5% CO2 humidified incubator.

-

After 24 hours, replace the medium with serum-free medium for 12-24 hours to induce quiescence.

-

Induce hypertrophy by treating the cells with 100 nM Angiotensin II for 48-72 hours. Include a vehicle-treated control group.

-

To assess the effect of this compound, pre-treat cells with the desired concentration of this compound for 1-2 hours before adding Angiotensin II.

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Stain the actin cytoskeleton by incubating with fluorescently labeled phalloidin for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using an appropriate mounting medium.

-

Acquire images using a fluorescence microscope and quantify cell surface area using image analysis software (e.g., ImageJ).

Protocol 2: Induction of Cardiac Hypertrophy in H9c2 Cells with Phenylephrine

1. Materials:

-

H9c2 cardiomyoblasts

-

DMEM supplemented with 10% FBS

-

Phenylephrine (PE)

-

TRIzol reagent

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for hypertrophic markers (e.g., ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)

2. Procedure:

-

Culture H9c2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 humidified incubator.

-

Seed cells in culture plates and allow them to adhere and grow to 70-80% confluency.

-

Induce hypertrophy by treating the cells with 20 µM phenylephrine for 48 hours.[8] Include a vehicle-treated control group.

-

To evaluate the effect of this compound, pre-treat cells with the desired concentration of this compound for 1-2 hours before adding phenylephrine.

-

After treatment, lyse the cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) to analyze the expression levels of hypertrophic marker genes (ANP, BNP, β-MHC).

-

Normalize the expression of the target genes to a housekeeping gene and calculate the fold change in expression relative to the control group.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's mechanism of action in preventing cardiac hypertrophy.

Experimental Workflow

References

- 1. Quinapril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mitochondrial-Targeted Therapies Require Mitophagy to Prevent Oxidative Stress Induced by SOD2 Inactivation in Hypertrophied Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Angiotensin II stimulates cardiac myocyte hypertrophy via paracrine release of TGF-beta 1 and endothelin-1 from fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effects of Enalaprilat on Rat Cardiac Fibroblast Proliferation via ROS/P38MAPK/TGF-β1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory regulation of hypertrophy by endogenous atrial natriuretic peptide in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Quinaprilat Concentration for In Vitro Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Quinaprilat for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is the active diacid metabolite of the prodrug Quinapril.[1][2] Its primary mechanism of action is the potent and specific inhibition of Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound effectively reduces the levels of angiotensin II, leading to downstream effects such as vasodilation and reduced aldosterone secretion.[1]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?